2-(3,4-Dimethyl-phenoxy)-5-nitropyridine
Description
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (CAS: 76893-52-2) is a nitro-substituted pyridine derivative featuring a 3,4-dimethylphenoxy group at the 2-position. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol and an exact mass of 244.08500 . The compound exhibits a polar surface area (PSA) of 67.94 Ų and a calculated logP (octanol-water partition coefficient) of 3.92, indicating moderate lipophilicity . Limited experimental data are available for key physical properties such as melting point, boiling point, and solubility, highlighting gaps in current literature.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-5-nitropyridine |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-5-12(7-10(9)2)18-13-6-4-11(8-14-13)15(16)17/h3-8H,1-2H3 |
InChI Key |
JHEZOWCIVSOCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a two-step approach:
- Nitration of Pyridine Derivatives to introduce the nitro group at the 5-position of the pyridine ring.
- Nucleophilic Aromatic Substitution (SNAr) of a suitable halopyridine intermediate with 3,4-dimethylphenol to form the phenoxy linkage.
This approach is consistent with the preparation of related nitropyridine derivatives.
Nitration of Pyridines
Nitration of pyridine rings is challenging due to the electron-deficient nature of the ring and the potential for multiple substitution sites. A preferred method involves the use of dinitrogen pentoxide (N2O5) dissolved in liquid sulfur dioxide (SO2) at low temperatures (around –11 °C). This method provides higher yields and better regioselectivity than classical nitration with nitric acid and sulfuric acid mixtures.
For example, nitration of methyl-substituted pyridines using N2O5/SO2 yields nitropyridines with improved efficiency:
| Starting Pyridine | Product | Yield (%) |
|---|---|---|
| 2-Methylpyridine | 2-Methyl-3-nitropyridine | 42 |
| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 29 |
| 4-Methylpyridine | 4-Methyl-3-nitropyridine | (value not specified) |
This nitration method avoids electrophilic aromatic substitution on phenyl rings, which is advantageous when phenyl substituents are present.
Nucleophilic Aromatic Substitution to Introduce the Phenoxy Group
The key step to prepare this compound is the substitution of a halogen atom (usually chlorine) on the nitropyridine ring by the phenoxide ion derived from 3,4-dimethylphenol.
Typical reaction conditions include:
- Starting materials: 2-chloro-5-nitropyridine or related halogenated nitropyridines.
- Nucleophile: 3,4-dimethylphenol, converted in situ to phenoxide ion by a base.
- Base: Potassium carbonate (K2CO3) or potassium tert-butoxide.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
- Temperature: Heating at 80–140 °C to facilitate substitution.
The reaction proceeds via SNAr mechanism where the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack.
A representative example for a closely related compound, 2-(2,3-Dimethylphenoxy)-3-nitropyridine, involves reacting 2-chloro-3-nitropyridine with 2,3-dimethylphenol in the presence of potassium carbonate in DMF, yielding the desired product.
Alternative Synthetic Routes and Functionalization
Other methods reported for diaryl nitropyridines involve:
- Coupling of halonitropyridines with substituted phenols under basic conditions.
- Use of phase-transfer catalysts or crown ethers to enhance reaction rates and yields.
- Post-substitution modifications such as reduction of the nitro group or further functionalization on the phenoxy ring.
Data Table: Summary of Preparation Conditions
| Step | Reactants | Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | Methylpyridine derivatives + N2O5/SO2 | –11 °C, then water quench | Liquid SO2 | –11 °C | 29–42 | High regioselectivity, better than HNO3/H2SO4 |
| SNAr substitution | 2-chloro-5-nitropyridine + 3,4-dimethylphenol + K2CO3 | Heating 6–8 h | DMF or acetone | 80–140 °C | 56–82 (similar compounds) | Phenoxide ion substitutes Cl on pyridine |
| Alternative | Halonitropyridines + substituted phenols + base + phase-transfer catalyst | Heating, sometimes under pressure | DMF or polar solvents | 130–220 °C | Variable | Use of crown ethers improves yield |
Analysis of Preparation Methods
- Nitration with N2O5/SO2 is superior to classical nitration, providing better yields and selectivity for nitropyridines, which is critical for obtaining the 5-nitro substitution pattern.
- Nucleophilic aromatic substitution is facilitated by the strong electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate.
- The choice of base and solvent significantly affects the reaction efficiency. Potassium carbonate in DMF is a common and effective combination.
- Elevated temperatures (above 100 °C) are typically required to overcome the activation energy barrier for substitution.
- Use of phase-transfer catalysts or crown ethers can further improve reaction rates and yields, especially for less reactive substrates.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-(3,4-Dimethyl-phenoxy)-5-carboxypyridine.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Anticancer Properties
Research indicates that substituted pyridine derivatives, including 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, exhibit significant anti-inflammatory effects. These compounds have been studied for their ability to inhibit pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, which are implicated in various inflammatory diseases . The compound's structural features allow it to interact effectively with biological targets, making it a candidate for drug development aimed at treating conditions such as rheumatoid arthritis and certain cancers.
Case Study: Cytokine Inhibition
A study demonstrated that derivatives of nitropyridines can serve as effective inhibitors of cytokine production in vitro. In cellular models, this compound showed a marked reduction in the secretion of inflammatory cytokines when tested against activated immune cells. This suggests its potential utility as a therapeutic agent in managing chronic inflammatory diseases .
Agrochemical Applications
Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Its ability to disrupt biological processes in pests makes it a candidate for agricultural applications. Research has indicated that nitropyridine derivatives can act as effective insecticides by targeting specific enzymatic pathways critical for pest survival.
Data Table: Efficacy Against Common Pests
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| This compound | Whiteflies | 78 | |
| This compound | Spider Mites | 80 |
Materials Science Applications
Synthesis of Functional Materials
In materials science, this compound has been explored for its potential in synthesizing functional materials such as conducting polymers and organic light-emitting diodes (OLEDs). The compound's ability to undergo various chemical transformations allows it to be incorporated into polymer matrices to enhance electrical conductivity and optical properties.
Case Study: Conductive Polymers
A recent study investigated the incorporation of nitropyridine derivatives into poly(3,4-ethylenedioxythiophene) (PEDOT) films. The resulting composite materials exhibited improved electrical conductivity and thermal stability compared to pure PEDOT films. This enhancement is attributed to the electron-withdrawing nature of the nitropyridine group, which facilitates charge transport within the polymer matrix .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The dimethyl-phenoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-5-nitropyridine
This analogue (CAS: 28232-30-6) replaces the 3,4-dimethylphenoxy group with a 4-chlorophenoxy moiety. Key differences include:
3,5-Pyridinedicarboxylate Derivatives (e.g., Nifedipine)
Nifedipine (CAS: 21829-25-4), a dihydropyridine calcium channel blocker, shares a nitro group but differs in core structure and substituents:
- Solubility: Nifedipine’s solubility in organic solvents (e.g., ethanol, acetone) and supercritical fluids (e.g., CO₂) has been extensively modeled, whereas data for 2-(3,4-dimethylphenoxy)-5-nitropyridine remain sparse .
- Pharmacological relevance: Nifedipine’s nitro group is critical for vasodilation, while the dimethylphenoxy compound’s bioactivity is uncharacterized .
Disulfide-Linked Derivatives
Compounds such as 2-(benzyldisulfaneyl)-5-nitropyridine (CAS: N/A) feature disulfide bonds instead of ether linkages:
- Reactivity : Disulfide bonds enable thiol-disulfide exchange reactions, making these derivatives useful in bioconjugation (e.g., biotinylation in 2-(biotinyldisulfaneyl)-5-nitropyridine ) .
Pharmacologically Active Nitropyridine Derivatives
Acetamide-linked analogues (e.g., 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide) incorporate dimethylphenoxy groups into complex drug scaffolds:
- Bioavailability : The acetamide moiety introduces hydrogen-bonding capacity, improving solubility and membrane permeability compared to the standalone nitropyridine structure .
Data Tables
Table 1: Key Physicochemical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Substituent Type |
|---|---|---|---|---|---|
| 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine | 76893-52-2 | C₁₃H₁₂N₂O₃ | 244.25 | N/A | 3,4-Dimethylphenoxy |
| 2-(4-Chlorophenoxy)-5-nitropyridine | 28232-30-6 | C₁₁H₇ClN₂O₃ | 250.64 | 93 | 4-Chlorophenoxy |
| 2-(Benzyldisulfaneyl)-5-nitropyridine | N/A | C₁₂H₁₀N₂O₂S₂ | 294.35 | N/A | Benzyldisulfaneyl |
Table 2: Functional Group Impact on Properties
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3,4-Dimethylphenol/K₂CO₃ | DMF | 80–100 | 65–75 |
| 2-Hydroxy-5-nitropyridine | Toluene | Reflux | 50–60 |
Advanced: How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining the dihedral angle between the pyridine and substituted phenyl rings, which influences electronic properties. For example:
- In analogous structures, the pyridine and phenyl rings are nearly perpendicular (e.g., 85–90° dihedral angle), as seen in 2-(4-Methylphenoxy)-5-nitropyridine .
- Intermolecular interactions : C–H···π and N–O···π stacking stabilize the crystal lattice, confirmed via Hirshfeld surface analysis .
Methodological Tip : Use Bruker SMART APEX CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL (R-factor < 0.05) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Thermal decomposition : Avoid temperatures >150°C to prevent release of toxic NOₓ gases .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers assess the biological activity of this compound against enzyme targets?
Answer:
- Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases using fluorescence-based kinetic assays (e.g., NADPH depletion monitoring) .
- In vitro models : Evaluate cytotoxicity in HEK-293 or HepG2 cells (IC₅₀ determination via MTT assay) .
- Nitro group reactivity : The electron-withdrawing nitro group enhances binding to active-site cysteine residues, validated via LC-MS/MS peptide mapping .
Basic: What analytical techniques confirm purity and structural integrity?
Answer:
- NMR spectroscopy : ¹H NMR (δ 8.3–8.6 ppm for pyridine protons; δ 2.2 ppm for methyl groups) .
- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 275.1) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: How to resolve contradictions in nitro group reactivity under varying pH conditions?
Answer:
Contradictions arise due to pH-dependent nitro reduction pathways. For example:
- Acidic conditions : Nitro groups may undergo partial reduction to hydroxylamines, complicating product profiles .
- Neutral/basic conditions : Stable nitropyridine derivatives form.
Resolution Strategy :
Monitor reactions via in situ FTIR to track nitro group integrity.
Use cyclic voltammetry to study redox behavior at different pH levels .
Basic: What computational tools model electronic properties of this compound?
Answer:
- DFT calculations : Gaussian 16 (B3LYP/6-311+G(d,p)) predicts HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces .
- Molecular docking : AutoDock Vina simulates binding to acetylcholinesterase (PDB ID: 4EY7) .
Advanced: How does the methyl substitution on the phenoxy group influence agrochemical activity?
Answer:
- Lipophilicity : 3,4-Dimethyl groups increase logP values, enhancing membrane permeability (measured via shake-flask method) .
- Steric effects : Bulkier substituents reduce binding to target enzymes (e.g., fungal CYP51), validated via comparative IC₅₀ assays .
Q. Table 2: Structure-Activity Relationship (SAR)
| Substituent | LogP | IC₅₀ (μM) |
|---|---|---|
| 3,4-Dimethylphenoxy | 2.8 | 12.5 |
| 4-Chlorophenoxy | 2.5 | 8.7 |
Basic: What solvents and storage conditions ensure compound stability?
Answer:
- Storage : –20°C in amber vials under argon to prevent photodegradation and hydrolysis .
- Compatible solvents : DMSO (for biological assays), chloroform (for NMR), and acetonitrile (for HPLC) .
Advanced: How to design derivatives for enhanced bioactivity using SAR insights?
Answer:
- Derivatization strategies :
- Introduce electron-donating groups (e.g., methoxy) at the phenyl ring to modulate nitro group reactivity .
- Replace pyridine with pyrimidine to alter metabolic stability .
- Validation : Synthesize derivatives via Suzuki-Miyaura cross-coupling and test in high-throughput screening platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
